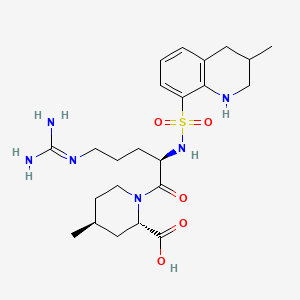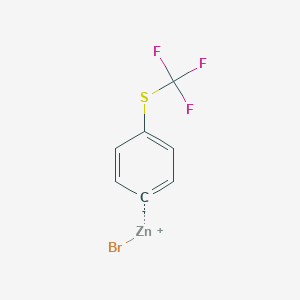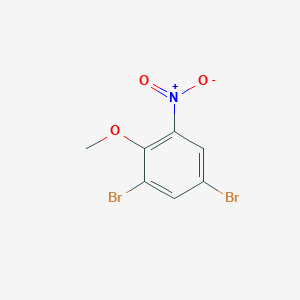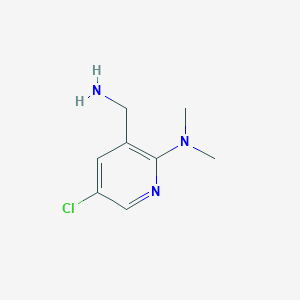
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of aminomethylpyridines This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a chlorine atom and two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-pyridinecarboxaldehyde and N,N-dimethylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Solvents: Selection of appropriate solvents to dissolve the reactants and facilitate the reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines.
科学研究应用
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-(aminomethyl)-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of chlorine.
3-(aminomethyl)-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
3-(aminomethyl)-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,4,10H2,1-2H3 |
InChI 键 |
ANGUIXCQCMVWRO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=N1)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



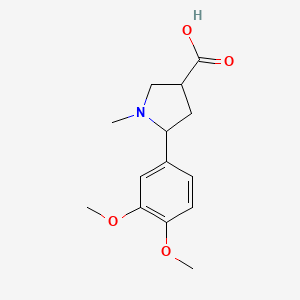
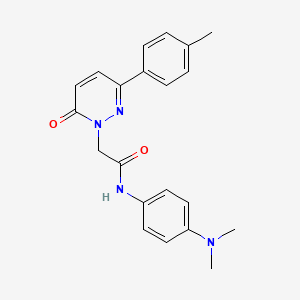


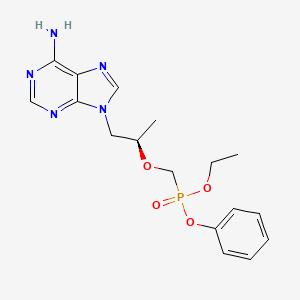
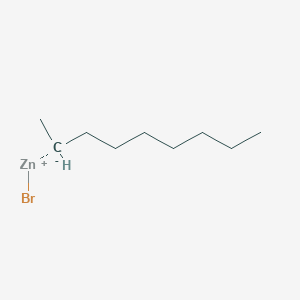
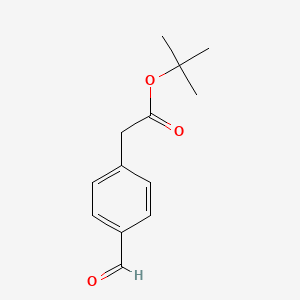
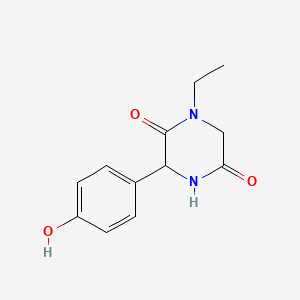

![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
